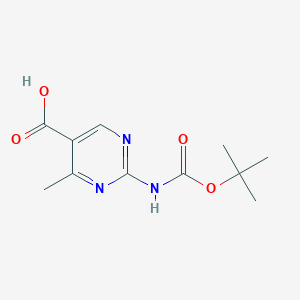

2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amino groups due to its stability and ease of removal under mild acidic conditions. The Boc group is particularly useful in peptide synthesis, where it protects the amino group of amino acids during the coupling of peptide chains .

Synthesis Analysis

The synthesis of related compounds often involves the formation of protective groups like the Boc group and the construction of the pyrimidine ring. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate involved a Pd-catalyzed amide coupling followed by bromination and cyclization to form the oxazole ring .

Molecular Structure Analysis

The molecular structure of compounds containing the Boc group and a pyrimidine ring can be characterized by various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For example, the molecular and crystal structure of a related compound was determined by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds with the Boc group and pyrimidine ring can undergo a variety of chemical reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions, such as peptide bond formation. Additionally, the pyrimidine ring can engage in hydrogen bonding interactions, as seen in studies where 2-amino-4-methylpyrimidine formed complexes with dicarboxylic acids . The reactivity of these compounds can be further explored through reactions like the synthesis of Schiff base compounds, which involve the coupling of an amino group with an aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of the Boc group contributes to the stability of the compound and its resistance to certain conditions, such as acidolysis . The pyrimidine ring's ability to form hydrogen bonds can affect the compound's solubility and interaction with other molecules. For example, the formation of supramolecular structures through hydrogen bonding was observed in the solid state for 2-amino-4-methylpyrimidine complexes .

Safety and Hazards

Direcciones Futuras

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been studied, and it was found that the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests potential future directions in the field of peptide synthesis.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group for further reactions .

Biochemical Pathways

The Boc group is often used to protect amino acids during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

For instance, Boc groups can increase the lipophilicity of a compound, potentially affecting its absorption and distribution .

Result of Action

Given its potential role in peptide synthesis, it may influence the formation of specific peptides, which could have various downstream effects depending on the nature of these peptides .

Action Environment

Environmental factors such as pH and temperature can significantly influence the action of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain reactions involving this compound may require specific temperatures for optimal efficiency .

Propiedades

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLMLSMFAYKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)